molecular formula C7H15N3O2S2 B107815 Cartap CAS No. 15263-53-3

Cartap

Cat. No.: B107815
CAS No.: 15263-53-3
M. Wt: 237.3 g/mol
InChI Key: IRUJZVNXZWPBMU-UHFFFAOYSA-N
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Description

Cartap is a nereistoxin analogue insecticide.

Scientific Research Applications

1. Nanosensor Development for Cartap Detection

Rahim et al. (2018) developed a nanosensor based on silver nanoparticles conjugated with polystyrene-block-poly(2-vinylpyridine) for the colorimetric detection of this compound in water and blood plasma. This sensor demonstrated rapid and quantitative detection with a low detection limit, highlighting its potential for in situ this compound detection in environmental and biological samples (Rahim et al., 2018).

2. Electrochemical Degradation of this compound

De Luna et al. (2021) explored the use of electro-assisted Fenton technology for the degradation of this compound, a carbamate insecticide. Their study showed that this method significantly enhanced this compound removal compared to conventional Fenton processes, suggesting a promising approach for environmental remediation of this compound contamination (De Luna et al., 2021).

3. Colorimetric Detection in Agricultural Products

Liu et al. (2012) reported a method for the colorimetric detection of this compound residue in agricultural products using citrate-coated gold nanoparticles. This method allowed for rapid and sensitive detection of this compound, demonstrating its utility in screening for pesticide residues in food products (Liu et al., 2012).

4. Removal from Water Matrices

De Luna and colleagues (2020) evaluated the capabilities of the Fenton process for this compound removal from water matrices. They optimized the process parameters and demonstrated efficient this compound removal, providing insights into the treatment of water contaminated with this pesticide (De Luna et al., 2020).

5. Two-Photon Sensing Using Nanoparticles

Yuan et al. (2015) developed a highly sensitive and selective two-photon sensing scheme for this compound detection using Au@Ag bimetallic core-shell nanoparticles. This method showed enhanced sensitivity and selectivity, demonstrating its potential in detecting low concentrations of this compound (Yuan et al., 2015).

Mechanism of Action

Target of Action

Cartap primarily targets the Nicotinic Acetylcholine Receptor (nAChR) . The nAChR is a type of ion channel in the nervous system that responds to the neurotransmitter acetylcholine. It plays a crucial role in transmitting signals in the nervous system.

Mode of Action

This compound acts as a channel blocker for the nAChR . This means it binds to the receptor and prevents it from opening in response to acetylcholine. This blocking action disrupts the normal functioning of the nervous system, leading to paralysis in insects .

Biochemical Pathways

This disruption can lead to a variety of downstream effects, including paralysis and eventual death in insects .

Pharmacokinetics

This compound is highly soluble in water , which influences its distribution in the environment and its bioavailability to organisms. , indicating it may be rapidly metabolized or degraded. In a study, nanospheres of this compound were developed for controlled release, showing an encapsulation efficiency of 86.1% .

Result of Action

The blocking action of this compound on the nAChR leads to disruption of normal neuronal signaling, causing paralysis in insects . In mammals, exposure to this compound has been shown to cause substantial decreases in certain enzyme levels, indicating potential hepatotoxic and neurotoxic effects .

Action Environment

This compound’s action can be influenced by various environmental factors. Its high water solubility means it can easily be distributed in aquatic environments . The development of controlled release formulations of this compound could potentially enhance its stability and efficacy in the environment .

Safety and Hazards

Cartap is known to be moderately toxic . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Biochemical Analysis

Biochemical Properties

Cartap can bind to proteins through hydrogen bonding and pocket residual water keys . It interacts with hemoglobin, reducing its stability .

Cellular Effects

This compound can cause serious health risks by contaminating air, water, soil, and the general ecosystem directly or indirectly . It affects the blood in mammalian cells significantly because blood can act as a target and carrier for pesticides .

Molecular Mechanism

The mechanism by which this compound binds to biopolymers, particularly blood proteins, is not clearly understood yet . It is known that it can effectively relate to proteins through hydrogen bonding .

Temporal Effects in Laboratory Settings

The effects of this compound on the levels of hepatotoxicity and neurotoxicity have been studied in mammalian systems . It was found that this compound at sublethal concentrations caused substantial decreases in CAT, SOD, and GST levels in the experimental rats .

Dosage Effects in Animal Models

In animal models, this compound has been shown to cause substantial alterations in the activity levels of transaminases and phosphatases . The AChE activity was recorded as decreasing in RBC membrane and brain of the this compound-treated animals .

Metabolic Pathways

This compound can enter the body in different ways, such as through direct contact, digestion, or inhalation . As this compound enters the body, it enters the blood circulation and the entire body .

Transport and Distribution

Once in the body, this compound can contaminate air, water, soil, and entire ecosystems, posing a severe threat to the health of living things .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are not clearly understood yet. It is known that it can cause degeneration of hepatocytes, the hepatic triad, and the central vacuole .

Properties

IUPAC Name

S-[3-carbamoylsulfanyl-2-(dimethylamino)propyl] carbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2S2/c1-10(2)5(3-13-6(8)11)4-14-7(9)12/h5H,3-4H2,1-2H3,(H2,8,11)(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUJZVNXZWPBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CSC(=O)N)CSC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15263-52-2 (mono-hydrochloride), 22042-59-7 (unspecified hydrochloride)
Record name Cartap [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015263533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4044165
Record name Cartap
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15263-53-3
Record name Cartap
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15263-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cartap [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015263533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cartap
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis(carbamoylthio)-2-(dimethylamino)propane;cartap (ISO)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CARTAP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z45YUY784H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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